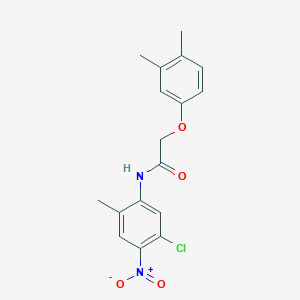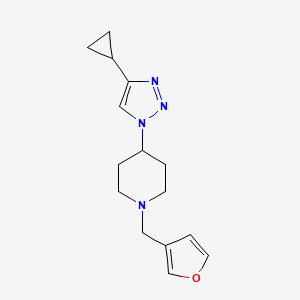![molecular formula C16H22N2OS B3967203 N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide](/img/structure/B3967203.png)
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide
Descripción general
Descripción
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide, also known as Sunitinib, is a small molecule inhibitor that has been used as an anticancer drug. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
Mecanismo De Acción
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. By inhibiting these receptors, this compound blocks the signaling pathways that promote tumor growth and angiogenesis. This compound also induces apoptosis (programmed cell death) in tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in angiogenesis. This compound also inhibits the activation of macrophages, which are involved in the immune response. This compound has been shown to have anti-inflammatory effects, as it inhibits the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach intracellular targets. This compound has a well-defined mechanism of action, which makes it easier to study its effects on cells and tissues. This compound has also been used in clinical trials, which provides valuable information on its safety and efficacy.
There are also limitations to using this compound in lab experiments. This compound has off-target effects, which can complicate the interpretation of experimental results. This compound can also have different effects on different cell types, which can make it difficult to generalize its effects. This compound can also be expensive, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide. One direction is to investigate its potential use in combination with other anticancer drugs. Another direction is to study its effects on other diseases, such as Alzheimer's disease and pulmonary arterial hypertension. Further studies are needed to understand the mechanisms underlying the off-target effects of this compound. There is also a need for the development of new and more potent tyrosine kinase inhibitors that can overcome the limitations of this compound.
Aplicaciones Científicas De Investigación
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit tumor growth and angiogenesis in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
Propiedades
IUPAC Name |
N-(2-ethylpiperidine-1-carbothioyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-3-13-9-6-7-11-18(13)16(20)17-15(19)14-10-5-4-8-12(14)2/h4-5,8,10,13H,3,6-7,9,11H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXKTSFZNBZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3967126.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967134.png)
![3-(4-bromobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967135.png)

![3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3967148.png)

![5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B3967157.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967159.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3967161.png)
![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3967168.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3967177.png)


![(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B3967209.png)